CAY10638

15-PGDH inhibition Prostaglandin metabolism Thiazolidinedione SAR

CAY10638 is a thiazolidinedione-derived 15-PGDH inhibitor with picomolar potency (IC50 0.031 nM), enabling maximal target engagement at minimal compound concentrations. - 48-fold more potent than SW033291 (IC50 1.5 nM), minimizing solvent interference in high-throughput screening formats. - Co-crystallized with human PPARγ ligand-binding domain (PDB: 6DGR, 2.15 Å resolution) for structure-based drug design and molecular docking studies. - Validated to elevate intracellular PGE2 in A549 cells and promote scratch wound closure in HaCaT keratinocyte models. Supplied as ≥98% pure crystalline solid with full analytical documentation. For R&D use only.

Molecular Formula C16H13NO3S2
Molecular Weight 331.4 g/mol
Cat. No. B592853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10638
SynonymsThiazolidinedione derivative
Molecular FormulaC16H13NO3S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
InChIInChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10-
InChIKeyNTKWOUHXDKSPIX-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10638 15-PGDH Inhibition Profile


CAY10638 is a synthetic thiazolidinedione (TZD) derivative that acts as a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the metabolic inactivation of prostaglandins [1]. As a TZD analog, it belongs to a class of compounds initially developed as PPARγ agonists but repurposed for their 15-PGDH inhibitory activity [1]. CAY10638 has also been co-crystallized with the human PPARγ ligand-binding domain, providing structural insights into its receptor interactions at 2.15 Å resolution [2].

CAY10638 vs. Other TZDs: Why Substitution Fails


Thiazolidinediones (TZDs) are a structurally diverse class with variable potency and selectivity for 15-PGDH inhibition [1][2]. Simple substitution of CAY10638 with other TZD analogs—such as pioglitazone, rosiglitazone, or ciglitazone—is not scientifically valid due to significant differences in inhibitory potency (ranging from micromolar to low nanomolar) and distinct structure-activity relationships (SAR) dictated by the nature of the ether-linked moiety and benzylidene substitution pattern [2]. Furthermore, CAY10638 exhibits a unique binding mode to PPARγ compared to other TZDs, as revealed by X-ray crystallography, which may confer differential functional selectivity or transcriptional outcomes [3]. These quantitative and structural differences preclude generic interchangeability and underscore the need for compound-specific evidence.

CAY10638 Evidence vs. Key Analogs


Picomolar-Level 15-PGDH Inhibition

CAY10638 demonstrates a 15-PGDH inhibitory IC50 of 0.031 nM, which is approximately 800-fold more potent than compound 2 (IC50 25 nM), 250-fold more potent than compound 3 (IC50 8 nM), and 600-fold more potent than compound 4 (IC50 19 nM) in the same study [1][2]. This extreme potency is attributed to the specific 2-(thiophen-2-yl)ethoxy substitution on the benzylidene ring [1].

15-PGDH inhibition Prostaglandin metabolism Thiazolidinedione SAR

15-PGDH Inhibition vs. SW033291

Compared to the well-established 15-PGDH inhibitor SW033291, CAY10638 exhibits a markedly lower IC50 value of 0.031 nM versus 1.5 nM for SW033291 [1]. This represents a 48-fold increase in potency under similar in vitro enzyme inhibition conditions.

15-PGDH inhibition Prostaglandin E2 elevation Tissue repair

Unique PPARγ Binding Conformation

The crystal structure of CAY10638 bound to the human PPARγ ligand-binding domain (PDB: 6DGR) reveals a binding pose distinct from other TZD ligands, as shown by structural overlay analysis [1]. The 2.15 Å resolution structure provides atomic-level detail of the ligand-receptor interactions, which differ from the binding modes of rosiglitazone, pioglitazone, and mitoglitazone [1].

PPARγ binding X-ray crystallography Structural biology

PGE2 Elevation in A549 Cells

In A549 lung cancer cells, CAY10638 treatment resulted in a significantly greater increase in intracellular PGE2 levels compared to compound 2 (IC50 25 nM) and compound 4 (IC50 19 nM), consistent with its superior enzyme inhibition potency [1].

PGE2 elevation Cellular assay Wound healing

CAY10638 Application Scenarios


Ultra-Sensitive 15-PGDH Inhibition Assays

Given its IC50 of 0.031 nM, CAY10638 is the preferred choice for ultra-sensitive 15-PGDH enzyme inhibition assays where maximal potency is required to achieve complete target engagement at minimal compound concentrations [1][2]. This is particularly advantageous in high-throughput screening formats where solvent effects must be minimized, or in experiments where residual 15-PGDH activity could confound results. Compared to SW033291 (IC50 1.5 nM), CAY10638 requires 48-fold less compound to achieve equivalent enzyme inhibition [2].

PGE2 Elevation in Wound Healing Models

CAY10638 is ideally suited for in vitro studies investigating the role of prostaglandin E2 (PGE2) in wound healing, tissue regeneration, and related cellular processes [1]. Its demonstrated ability to significantly elevate intracellular PGE2 levels in A549 cells, coupled with its picomolar potency, makes it a robust chemical probe for dissecting PGE2-dependent signaling pathways [1]. Researchers studying scratch wound closure in HaCaT keratinocytes or similar models should select CAY10638 over less potent TZD analogs to ensure maximal PGE2 elevation and unambiguous phenotypic readouts [1].

PPARγ Ligand-Binding and Selectivity Studies

The availability of a high-resolution (2.15 Å) crystal structure of CAY10638 bound to the human PPARγ ligand-binding domain (PDB: 6DGR) provides a unique structural framework for computational studies, including molecular docking, molecular dynamics simulations, and structure-based drug design [1]. Researchers investigating ligand-specific PPARγ conformations or functional selectivity should utilize CAY10638 as a structurally characterized tool compound. Its distinct binding pose relative to other TZDs makes it valuable for probing structure-function relationships in nuclear receptor pharmacology [1].

Benchmarking TZD 15-PGDH Inhibitors

CAY10638 serves as an essential reference compound in comparative pharmacology studies aimed at establishing structure-activity relationships (SAR) within the TZD class of 15-PGDH inhibitors [1]. Its extreme potency (IC50 0.031 nM) provides a benchmark for evaluating the inhibitory activity of newly synthesized analogs [2]. Researchers developing next-generation 15-PGDH inhibitors should include CAY10638 as a positive control to assess relative potency and validate assay conditions [1][2].

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19 linked technical documents
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